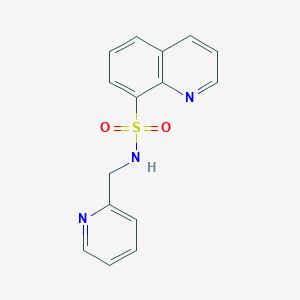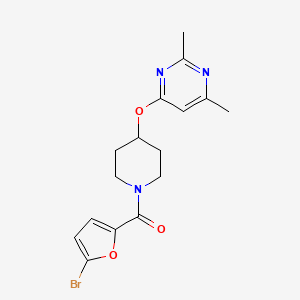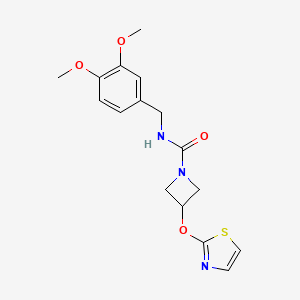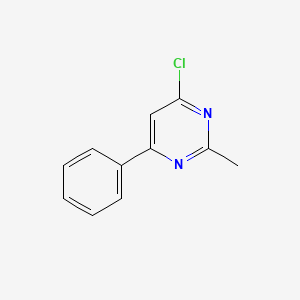
4-Chloro-2-methyl-6-phenylpyrimidine
概要
説明
4-Chloro-2-methyl-6-phenylpyrimidine is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-6-phenylpyrimidine is1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Chloro-2-methyl-6-phenylpyrimidine has a density of 1.2±0.1 g/cm3, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 169.4±3.0 cm3 .科学的研究の応用
Fungicidal Activity
4-Chloro-2-methyl-6-phenylpyrimidine has shown promise as a potential fungicide. Research studies have investigated its efficacy against plant pathogens, particularly Sclerotinia sclerotiorum. These studies suggest that it could serve as a lead compound for designing new fungicides .
Anticancer Properties
The pyrimidine scaffold is often explored for its potential in cancer therapy. Researchers have examined derivatives of 4-chloro-2-methyl-6-phenylpyrimidine for their cytotoxic effects on cancer cells. These compounds may interfere with cell division and exhibit antiproliferative activity .
Anti-inflammatory Agents
Pyrimidines are known to modulate inflammatory pathways. Some investigations have explored the anti-inflammatory properties of 4-chloro-2-methyl-6-phenylpyrimidine derivatives. These compounds could potentially inhibit pro-inflammatory cytokines or enzymes involved in inflammation .
Antiviral Applications
Given the structural similarity to other antiviral agents, researchers have studied 4-chloro-2-methyl-6-phenylpyrimidine derivatives for their potential antiviral activity. These compounds may target viral enzymes or replication processes .
Agrochemicals and Herbicides
Pyrimidine-based compounds have been used in agrochemical formulations. Investigations into the herbicidal properties of 4-chloro-2-methyl-6-phenylpyrimidine derivatives could provide insights into their effectiveness as weed control agents .
Materials Science and Organic Electronics
Pyrimidines are versatile building blocks in materials science. Researchers have explored their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 4-Chloro-2-methyl-6-phenylpyrimidine derivatives may contribute to the development of novel materials for these applications .
Safety and Hazards
4-Chloro-2-methyl-6-phenylpyrimidine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 4-Chloro-2-methyl-6-phenylpyrimidine are not mentioned in the search results, research into pyrimidine derivatives continues to be a promising field. These compounds have potential applications in various areas, including the development of new pharmaceuticals and fungicides .
特性
IUPAC Name |
4-chloro-2-methyl-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVYJDOHARDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-phenylpyrimidine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)
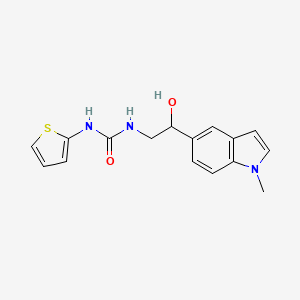
![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)

![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)
![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)
![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)
![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)
